molecular formula C9H6Cl2S B13031944 7-Chloro-3-(chloromethyl)-1-benzothiophene

7-Chloro-3-(chloromethyl)-1-benzothiophene

Cat. No.: B13031944
M. Wt: 217.11 g/mol
InChI Key: WYLPACACKSNLES-UHFFFAOYSA-N
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Description

Historical Context of Benzothiophene Research

Benzothiophene, a sulfur-containing heterocyclic compound (C₈H₆S), was first identified in the late 19th century as a component of coal tar and petroleum derivatives. Its aromatic structure, analogous to naphthalene but with a sulfur atom replacing one carbon, sparked interest in its electronic properties and reactivity. Early 20th-century studies focused on isolating benzothiophene from natural sources and developing synthetic routes for substituted derivatives. By the 1950s, researchers recognized its potential as a building block for dyes and pharmaceuticals, exemplified by its incorporation into thioindigo pigments and antifungal agents like sertaconazole.

The advent of organometallic chemistry in the 1960s further expanded benzothiophene’s applications. For instance, reactions with iron carbonyls demonstrated its ability to undergo desulfurization, forming sulfur-free metal complexes with catalytic potential. These foundational studies laid the groundwork for modern investigations into functionalized benzothiophenes, including chloro-substituted variants.

Significance of Chloro-Substituted Benzothiophenes

Chloro-substituted benzothiophenes represent a critical subclass due to their enhanced electronic and steric properties. The introduction of chlorine atoms influences aromaticity, dipole moments, and intermolecular interactions, making these compounds valuable in materials science and drug discovery. For example:

Compound Application Key Property Source
3-Chlorobenzo[b]thiophene Antimicrobial agents MIC of 16 µg/mL against S. aureus
7-Chloro-1-benzothiophene RORγt modulators Solubility in acidic/neutral media

Chlorine’s electronegativity enhances binding affinity to biological targets by forming halogen bonds with protein residues such as Cys320 and Arg364 in nuclear receptors. Additionally, chloro groups improve metabolic stability by resisting oxidative degradation in microsomal environments.

Overview of 7-Chloro-3-(chloromethyl)-1-benzothiophene Discovery

The synthesis of this compound (CAS 583057-50-5) emerged from efforts to optimize halogenated benzothiophenes for industrial and pharmaceutical applications. Early routes utilized electrophilic cyclization of 2-alkynyl thioanisoles with sodium halides under copper(II) sulfate catalysis, a method validated for related 3-halobenzo[b]thiophenes. This green chemistry approach achieved high yields (75–92%) by employing ethanol as a solvent and minimizing hazardous byproducts.

Key synthetic challenges included stabilizing the chloromethyl substituent at position 3, which tends to undergo elimination under basic conditions. Advanced characterization techniques, including ¹H/¹³C NMR and high-resolution mass spectrometry, confirmed the structure and purity of the compound.

Scope and Organization of the Research

This review systematically examines this compound through the following lenses:

  • Synthetic Methodologies : Analysis of cyclization strategies and functional group compatibility.
  • Physicochemical Properties : Discussion of polarity, solubility, and stability.
  • Applications : Exploration in organic synthesis, drug discovery, and materials science.
  • Mechanistic Insights : Electronic effects of chlorine and chloromethyl groups on reactivity.

Subsequent sections will integrate experimental data, computational models, and comparative studies to provide a holistic understanding of this compound.

Properties

IUPAC Name

7-chloro-3-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2S/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLPACACKSNLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation Using Acid Catalysis and Formaldehyde

A widely reported method involves the reaction of thiophene derivatives with paraformaldehyde and concentrated hydrochloric acid under acidic conditions, often catalyzed by protonic acids such as sulfuric acid or hydrochloric acid. The reaction proceeds via electrophilic substitution where the chloromethyl group is introduced to the aromatic ring.

  • Reaction Conditions: Typically carried out at low to moderate temperatures (0–100°C), with stirring and reflux setups.
  • Catalysts: Protonic acids (H2SO4, HCl, H3PO4) or ionic liquids acting as both catalysts and solvents.
  • Yields: Conversion rates of 70–90% have been reported using ionic liquid catalysts, which improve reaction efficiency and selectivity.

Example from Patent CN101381362A:

  • Ionic liquid catalyst and solvent system.
  • Sequential addition of ionic liquid, benzene-containing aromatics, paraformaldehyde, and concentrated hydrochloric acid.
  • Reaction temperature maintained between 25–100°C with magnetic stirring.
  • Vacuum distillation used to isolate the crude product.
  • Conversion rates between 70% and 90% achieved.

This method improves on traditional acid-catalyzed chloromethylation by reducing harsh conditions and increasing regioselectivity.

Electrophilic Chloromethylation Using Formaldehyde and Hydrogen Chloride Gas

Earlier methods involve saturating a mixture of formaldehyde and hydrochloric acid with hydrogen chloride gas, then slowly adding this to the thiophene derivative at low temperatures (below +1°C) to control regioselectivity and minimize side reactions.

  • Yield: Approximately 62.7% for 2-chloromethylthiophene reported.
  • Limitations: Requires careful temperature control and handling of gaseous HCl.

Microwave-Assisted Synthesis Approaches

Recent advances include microwave-assisted synthesis to accelerate reaction times and improve yields for benzothiophene derivatives, including chloromethylated compounds.

  • Procedure: Cyclocondensation of methyl thioglycolate with halogenated benzonitriles under basic conditions, followed by chloromethylation using chloroacetonitrile in acidic media.
  • Reaction Times: Reduced to minutes (e.g., 11–35 min) compared to hours in conventional heating.
  • Yields: High yields (65–96%) for benzothiophene derivatives.
  • Advantages: Rapid, high yielding, and compatible with various functional groups.

For example, chloromethylation of benzothiophene derivatives was achieved by reaction with chloroacetonitrile in 4 N HCl in dioxane, producing chloromethyl derivatives suitable for further functionalization.

Regioselective Functionalization via Benzothiophene S-Oxides and Interrupted Pummerer Reaction

A novel approach involves the use of benzothiophene S-oxides activated by trifluoroacetic anhydride (TFAA) to form sulfonium intermediates that undergo regioselective C3 functionalization.

  • Mechanism: The activated S-oxide captures nucleophilic coupling partners, followed by a charge-accelerated-sigmatropic rearrangement delivering substitution at C3.
  • Conditions: Mild temperatures (-40°C to ambient), use of trifluoroacetic anhydride, and nucleophilic partners such as phenols or silanes.
  • Outcome: High regioselectivity for C3 substitution without requiring directing groups.
  • Application: This method can be adapted for chloromethylation by appropriate nucleophiles.

This method offers clean, regioselective synthesis of 3-substituted benzothiophenes under mild conditions, which could be extended to chloromethyl derivatives.

Method Key Reagents & Conditions Temperature Range Yield (%) Advantages Limitations
Acid-catalyzed chloromethylation with paraformaldehyde and HCl Paraformaldehyde, HCl, protonic acid or ionic liquid catalyst 25–100°C 70–90 High conversion, scalable Requires strong acids, harsh conditions
Formaldehyde + HCl gas saturation Formaldehyde, HCl, HCl gas, low temperature (<1°C) <1°C ~62.7 Good regioselectivity Complex setup, low temp control
Microwave-assisted synthesis Methyl thioglycolate, halogenated benzonitriles, chloroacetonitrile, HCl 90–130°C (microwave) 65–96 Rapid, high yield, mild workup Requires microwave equipment
Benzothiophene S-oxide activation Benzothiophene S-oxide, TFAA, nucleophiles -40°C to RT High (varies) Regioselective, mild conditions Specialized reagents, less common
  • The regioselective chloromethylation at the C3 position is more challenging than at C2 due to electronic and steric factors.
  • Ionic liquids have emerged as effective catalysts and solvents, enhancing reaction rates and selectivity while reducing environmental impact.
  • Microwave-assisted protocols significantly reduce reaction times and improve yields, facilitating rapid synthesis of benzothiophene derivatives.
  • Novel methodologies such as the interrupted Pummerer reaction of benzothiophene S-oxides provide regioselectivity without the need for directing groups, broadening the scope of functionalization.
  • Challenges remain in optimizing conditions to maximize selectivity and yield while minimizing by-products and harsh reaction conditions.

The preparation of 7-chloro-3-(chloromethyl)-1-benzothiophene primarily relies on chloromethylation of 7-chlorobenzothiophene derivatives using formaldehyde sources and hydrochloric acid under acidic conditions. Advances in catalysis using ionic liquids and microwave-assisted synthesis have improved the efficiency and selectivity of these reactions. Additionally, innovative approaches involving benzothiophene S-oxide intermediates offer promising regioselective functionalization routes. Collectively, these methods provide a robust toolkit for synthesizing this compound with applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(chloromethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane), room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran), low temperature.

Major Products Formed

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that benzothiophene derivatives, including 7-Chloro-3-(chloromethyl)-1-benzothiophene, exhibit promising anticancer activity. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that modifications of benzothiophene scaffolds could lead to compounds with enhanced inhibitory effects on cancer-related kinases such as c-MET and EGFR .

Antifungal Activity
Benzothiophenes are also recognized for their antifungal properties. Compounds similar to this compound have been shown to possess significant antifungal activity against various pathogens, making them candidates for developing new antifungal agents .

Organic Synthesis

Synthesis of Functionalized Derivatives
this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, to yield functionalized derivatives. For example, regioselective synthesis methods have been developed that utilize this compound to create C3-alkylated and arylated benzothiophenes under mild conditions, enhancing the diversity of available compounds for biological testing .

Material Sciences

Polymer Chemistry
In the field of materials science, benzothiophene derivatives are being explored for their potential use in polymer chemistry. The unique electronic properties of these compounds can be harnessed to develop new materials with specific electrical and optical characteristics. Research has indicated that incorporating benzothiophene units into polymer backbones can improve the performance of organic semiconductors .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/PathwayReference
This compoundAnticancerc-MET, EGFR
Similar BenzothiophenesAntifungalVarious fungal pathogens
Functionalized DerivativesOrganic SynthesisC3-alkylation/arylation

Table 2: Synthetic Methods Utilizing this compound

MethodologyDescriptionReference
Nucleophilic SubstitutionReaction with nucleophiles to introduce new groups
Regioselective SynthesisC3 functionalization using directing group-free methods

Case Studies

Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of various benzothiophene derivatives, including this compound. The results showed that certain modifications led to compounds with over 70% inhibition of target kinases at low concentrations, indicating their potential as effective anticancer agents .

Case Study 2: Synthesis of Functionalized Benzothiophenes
In another investigation, researchers developed a method for synthesizing C3-functionalized benzothiophenes from this compound. This method was notable for its efficiency and selectivity, allowing for the rapid generation of diverse compounds suitable for biological screening .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(chloromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and sulfur atoms in its structure can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Applications/Hazards Reference
7-Chloro-3-(chloromethyl)-1-benzothiophene Not explicitly listed C9H6Cl2S Cl at 7; -CH2Cl at 3 Intermediate for antifungal agents Inferred
3-(Bromomethyl)-7-chloro-1-benzothiophene 17512-61-7 C9H6BrClS Cl at 7; -CH2Br at 3 Synthesis of bioactive molecules
7-Chloro-1-benzothiophene-2-carboxylic acid 90407-16-2 C9H5ClO2S Cl at 7; -COOH at 2 Pharmaceutical intermediates
2-(4-Chlorophenyl)-7-iodo-3-phenyl-1-benzofuran JUS1802 (XCL) C20H12ClIO Cl, I, and phenyl substituents Crystallography studies

Key Observations :

  • Halogen vs. Carboxylic Acid : Replacing the chloromethyl group with a carboxylic acid (as in 90407-16-2) reduces electrophilic reactivity but enhances hydrogen-bonding capacity, making it suitable for drug design .
  • Bromo vs.
  • Benzothiophene vs. Benzofuran : The benzofuran derivative (JUS1802) exhibits distinct electronic properties due to oxygen’s electronegativity, influencing its crystallographic behavior and applications in materials science .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Melting Point Solubility
3-(Bromomethyl)-7-chloro-1-benzothiophene 345.5 ± 27.0 1.7 ± 0.1 N/A Organic solvents
7-Chloro-1-benzothiophene-2-carboxylic acid Not reported Not reported Not reported Methanol, DMSO
2-(4-Chlorophenyl)-7-iodo-3-phenyl-1-benzofuran Not reported Not reported Not reported Crystalline solvents

Notes:

  • The chloromethyl derivative is expected to have a lower boiling point than its brominated counterpart due to reduced molecular weight.
  • Solubility in polar solvents like methanol is common among benzothiophene derivatives, as seen in related quinazoline compounds .

Biological Activity

7-Chloro-3-(chloromethyl)-1-benzothiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, particularly in the context of cancer therapy.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chlorination of benzothiophene derivatives, followed by alkylation processes. The structural characteristics of this compound include a benzothiophene core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against human gastric cancer (NCI-N87) and ovarian cancer (SK-OV3) cell lines, showing promising results.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
NCI-N875.4
SK-OV37.7

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for its anticancer efficacy. The structure-activity relationship (SAR) studies suggest that the presence of chlorine substituents enhances its potency by facilitating interactions with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : Similar compounds have shown an ability to bind to DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
  • Modulation of Signaling Pathways : It is hypothesized that this compound may affect signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have reported on the biological activity of related benzothiophene derivatives. For example, a study highlighted that modifications at specific positions on the benzothiophene ring can significantly alter cytotoxicity profiles against various cancer types.

Notable Findings

  • Cytotoxicity Enhancement : The introduction of methoxy or other substituents at specific positions (e.g., C-5 or C-6) has been shown to enhance cytotoxicity significantly compared to unsubstituted analogs .
  • Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-chloro-3-(chloromethyl)-1-benzothiophene in a laboratory setting?

  • Methodology : Begin with halogenation of the benzothiophene core. For example, use bromomethylation (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene in ) as a precursor, followed by nucleophilic substitution with chloride ions under basic conditions (e.g., K₂CO₃ in dichloromethane, as seen in ). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel. Ensure proper storage at <4°C to prevent decomposition .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology : Employ analytical techniques such as:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloromethyl group presence.
  • Mass spectrometry (EI or ESI) to validate molecular weight (e.g., C₉H₆Cl₂S, MW 217.12).
  • Melting point analysis (compare with literature values, e.g., mp 129–130°C for brominated analogs in ). Cross-reference with databases like CAS or PubChem for consistency .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Adopt guidelines from Safety Data Sheets (SDS) for structurally similar chlorinated compounds ( ):

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact due to potential toxicity (limited data available; assume acute hazards).
  • Store in airtight containers away from light and moisture. Include spill containment protocols .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved in environmental impact studies?

  • Methodology : Follow systematic literature screening ():

  • Prioritize peer-reviewed studies using standardized assays (e.g., Daphnia magna or algal toxicity tests).
  • Replicate experiments under controlled conditions (e.g., OECD guidelines) to address discrepancies.
  • Use computational models (QSAR) to predict ecotoxicity if empirical data are lacking .

Q. What strategies optimize the compound’s reactivity as an intermediate in pharmaceutical synthesis?

  • Methodology : Explore regioselective functionalization:

  • Chloromethyl group : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl moieties.
  • Benzothiophene core : Modify via electrophilic substitution (e.g., nitration, sulfonation) for diversification. Reaction conditions (solvent, temperature) should balance yield and selectivity, as seen in and .

Q. How can researchers address challenges in characterizing degradation products of this compound?

  • Methodology : Combine advanced analytical workflows:

  • LC-HRMS : Identify metabolites or breakdown products in environmental samples.
  • Isotopic labeling : Track chlorine atoms during photolysis/hydrolysis.
  • DFT calculations : Predict degradation pathways (e.g., C-Cl bond cleavage) and validate with experimental data .

Q. What experimental designs mitigate contradictions in reported bioactivity data?

  • Methodology : Standardize assays for reproducibility:

  • Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity).
  • Include positive/negative controls (e.g., chlorophenol derivatives in ).
  • Apply statistical rigor (e.g., ANOVA for dose-response curves) to resolve variability .

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